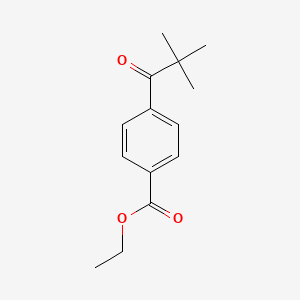

4-ピバロイル安息香酸エチル

概要

説明

Synthesis Analysis

The synthesis of similar compounds, such as benzocaine, involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This process optimizes the reaction time and sequences, adding relevance and technology to the process as a whole . Another approach involves the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction .

Chemical Reactions Analysis

The chemical reactions involving similar compounds like benzocaine have been studied extensively . The methodologies for obtaining these molecules have already been elucidated and published in the literature . The application of traditional reactions in refined systems, such as continuous flow, are a technological bottleneck that allows approaches aimed at the optimization of productivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, some target compounds had high lipid solubility (log P ranged from 1.57 to 3.73) and were easily absorbed .

科学的研究の応用

電気光学用途

4-ピバロイル安息香酸エチルは、電気光学用途における可能性について研究されている4-アミノ安息香酸エチルと構造的に類似しています . バルクサイズの4-アミノ安息香酸エチル結晶の成長が報告されており、電気光学用途の潜在的な候補であることがわかりました .

材料合成

4-ピバロイル安息香酸エチルは、材料合成に使用できます. その興味深い特性は、新素材の開発に役立つ可能性があります.

触媒作用

この化合物は触媒作用にも使用できます. そのユニークな構造と特性は、特定の触媒反応の効率を高める可能性があります.

創薬

4-ピバロイル安息香酸エチルは、創薬に役立つ可能性のある特性を示しています. これは、新しい医薬品の合成における構成要素として使用できます.

UVフィルターの分解

UV活性過硫酸酸化プロセスを用いたUVフィルター4-アミノ安息香酸エチル(Et-PABA)の分解に関する研究が行われています . これは、Et-PABAとの構造的類似性を考えると、4-ピバロイル安息香酸エチルが同様の研究に使用できる可能性があることを示唆しています .

水処理

UV / PDS酸化プロセスは、水処理において幅広い用途の可能性を秘めています . 4-ピバロイル安息香酸エチルは、水から特定の汚染物質を除去する調査に使用できます .

将来の方向性

The pursuit of new UV filters through research is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection . Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact .

作用機序

Target of Action

Ethyl 4-pivaloylbenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These compounds bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .

Mode of Action

The mode of action of Ethyl 4-pivaloylbenzoate involves its interaction with the sodium ion (Na+) channels on the nerve membrane . By binding to these channels, the compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, reducing the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

It is known that local anesthetics like this compound work by blocking nerve conduction, leading to a loss of local sensation . This makes them useful for local surgery and treatment .

Pharmacokinetics

Local anesthetics are generally characterized by their ability to remain localized in the area of application, providing long-term pain relief . They are typically administered parenterally due to their large size, relatively poor membrane permeability, and instability in the conditions of the gastrointestinal tract .

Result of Action

The primary result of Ethyl 4-pivaloylbenzoate’s action is the induction of local anesthesia . By blocking nerve conduction, it causes a loss of local sensation without affecting consciousness . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatments in ophthalmology and gynecology .

特性

IUPAC Name |

ethyl 4-(2,2-dimethylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-10(7-9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIFTPVXUWQHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476018 | |

| Record name | ethyl 4-pivaloylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62985-52-8 | |

| Record name | ethyl 4-pivaloylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

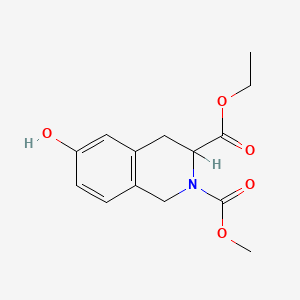

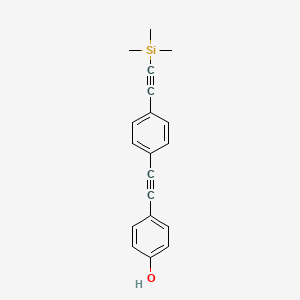

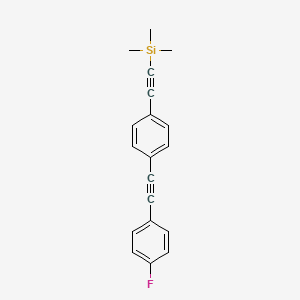

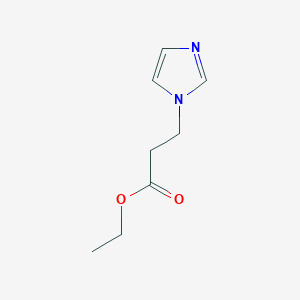

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)